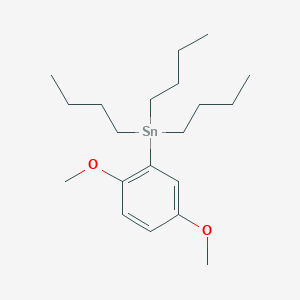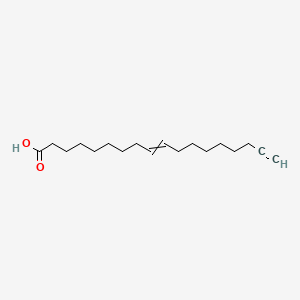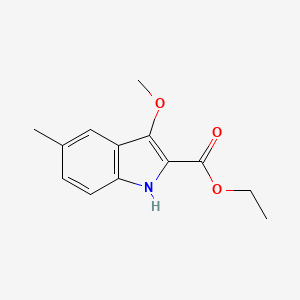
Ethyl 3-methoxy-5-methyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-methoxy-5-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-methoxy-5-methyl-1H-indole-2-carboxylate can be synthesized through various methods. One common approach involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . Another method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions .
Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-methoxy-5-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or nitrated derivatives .
Aplicaciones Científicas De Investigación
Ethyl 3-methoxy-5-methyl-1H-indole-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Ethyl 3-methoxy-5-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl 3-methoxy-5-methyl-1H-indole-2-carboxylate can be compared with other similar indole derivatives, such as:
- Ethyl 2-methylindole-3-carboxylate
- Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Methyl indole-5-carboxylate
These compounds share similar structural features but may differ in their specific chemical properties and biological activities.
Propiedades
Número CAS |
143813-84-7 |
|---|---|
Fórmula molecular |
C13H15NO3 |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
ethyl 3-methoxy-5-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-4-17-13(15)11-12(16-3)9-7-8(2)5-6-10(9)14-11/h5-7,14H,4H2,1-3H3 |
Clave InChI |
CQRAJYRRRAJAEE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


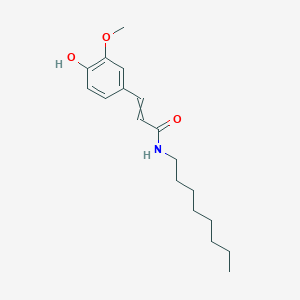
![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)
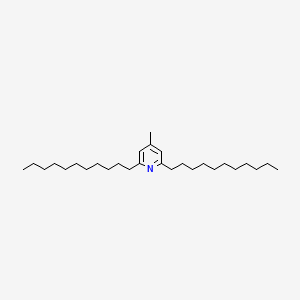
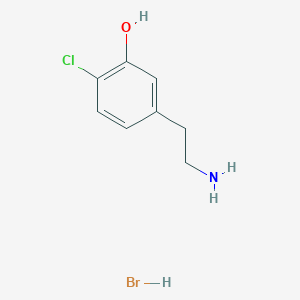
![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)
![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)

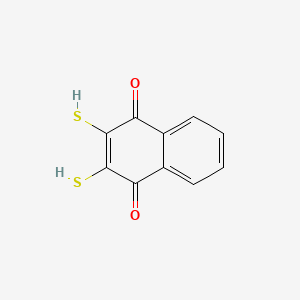
![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
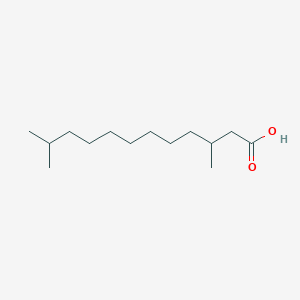
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
